molecular formula C22H19FN6O3S B11257184 N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11257184
M. Wt: 466.5 g/mol
InChI Key: BBCZIOBZECFFQO-UHFFFAOYSA-N
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Description

N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetamidophenyl group, a fluorophenyl group, and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions. The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The triazolothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-ACETAMIDOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H19FN6O3S

Molecular Weight

466.5 g/mol

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C22H19FN6O3S/c1-13(30)25-16-6-3-7-17(11-16)26-21(32)20(31)24-9-8-18-12-33-22-27-19(28-29(18)22)14-4-2-5-15(23)10-14/h2-7,10-12H,8-9H2,1H3,(H,24,31)(H,25,30)(H,26,32)

InChI Key

BBCZIOBZECFFQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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